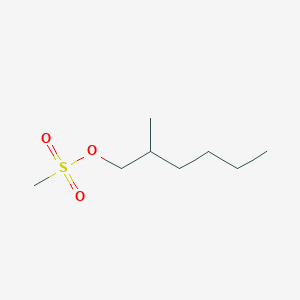
2-Methylhexyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexyl methanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a member of the methanesulfonate esters, which are known for their applications in various chemical processes. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to a 2-methylhexyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylhexyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with 2-methylhexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and 2-methylhexanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Methanesulfonic acid and 2-methylhexanol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Methylhexyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Industry: It is used in the production of surfactants and detergents, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-methylhexyl methanesulfonate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate group. This cleavage generates a reactive intermediate that can interact with various nucleophiles. The structure of the alkyl group influences the reactivity and selectivity of the compound, allowing it to target specific molecular sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Uniqueness
2-Methylhexyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain methanesulfonates
Eigenschaften
Molekularformel |
C8H18O3S |
|---|---|
Molekulargewicht |
194.29 g/mol |
IUPAC-Name |
2-methylhexyl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-8(2)7-11-12(3,9)10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
SNUSAIVJAQETCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)

![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
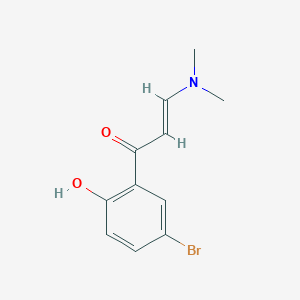
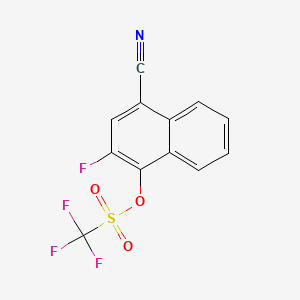

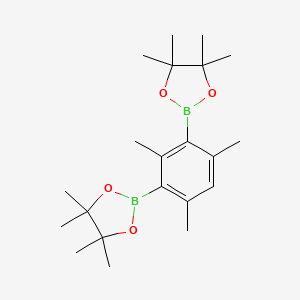

![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)

![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)

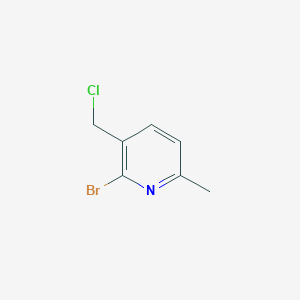
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
